molecular formula C20H14O3 B14569933 2-(2-Methoxynaphthalen-1-yl)-4H-1-benzopyran-4-one CAS No. 61595-25-3

2-(2-Methoxynaphthalen-1-yl)-4H-1-benzopyran-4-one

Cat. No.: B14569933
CAS No.: 61595-25-3
M. Wt: 302.3 g/mol
InChI Key: NXUMZNSOLCXYJY-UHFFFAOYSA-N
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Description

2-(2-Methoxynaphthalen-1-yl)-4H-chromen-4-one is an organic compound that belongs to the class of flavonoids It is characterized by the presence of a chromenone core structure substituted with a methoxynaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxynaphthalen-1-yl)-4H-chromen-4-one typically involves the condensation of 2-methoxynaphthalene with a suitable chromenone precursor. One common method involves the use of 2-bromoaniline, Pd(PPh3)2Cl2, and CuI as catalysts in a DMF:Et3N solvent mixture. The reaction is carried out under nitrogen atmosphere at 100°C overnight . After completion, the reaction mixture is cooled, quenched with brine, and extracted with ethyl acetate. The product is purified by flash chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxynaphthalen-1-yl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.

Mechanism of Action

The mechanism of action of 2-(2-Methoxynaphthalen-1-yl)-4H-chromen-4-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit aurora kinases, which are involved in cell division and proliferation . This inhibition can lead to the suppression of cancer cell growth. The compound may also interact with other signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxynaphthalen-1-yl)-4H-chromen-4-one is unique due to its specific combination of the chromenone and methoxynaphthalene moieties, which confer distinct chemical and biological properties. Its ability to inhibit aurora kinases and potential therapeutic applications in cancer treatment set it apart from other similar compounds .

Properties

CAS No.

61595-25-3

Molecular Formula

C20H14O3

Molecular Weight

302.3 g/mol

IUPAC Name

2-(2-methoxynaphthalen-1-yl)chromen-4-one

InChI

InChI=1S/C20H14O3/c1-22-18-11-10-13-6-2-3-7-14(13)20(18)19-12-16(21)15-8-4-5-9-17(15)23-19/h2-12H,1H3

InChI Key

NXUMZNSOLCXYJY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=CC(=O)C4=CC=CC=C4O3

Origin of Product

United States

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